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Cat. No.: B1245388 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of AV-412 free base, a

potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases,

with a panel of other kinases. This document is intended for researchers, scientists, and drug

development professionals to facilitate an objective assessment of AV-412's selectivity and

potential off-target effects.

AV-412 (also known as MP-412) has demonstrated significant anti-tumor activity in preclinical

models, including those resistant to first-generation EGFR inhibitors.[1][2][3] Understanding its

kinase selectivity is crucial for predicting its therapeutic window and potential side effects. This

guide summarizes the available quantitative data on AV-412's interaction with various kinases,

provides detailed experimental methodologies for kinase activity assessment, and illustrates

key signaling pathways and experimental workflows.

Kinase Inhibition Profile of AV-412
The following table summarizes the inhibitory activity of AV-412 against its primary targets and

a selection of other kinases. The data indicates a high degree of selectivity for EGFR and

ErbB2, with moderate activity against a limited number of other kinases.
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Kinase Target IC50 (nM)
Percent Inhibition
@ 1µM

Notes

Primary Targets

EGFR 0.5 - 2 >95%

Potent inhibition of

wild-type and mutant

forms.

ErbB2 (HER2) 19 >90%
Strong inhibition of the

co-primary target.

Off-Target Kinases

Abl 41 Moderately Sensitive
Potential for off-target

activity.

Flt-1 (VEGFR1) 920 Moderately Sensitive
Weaker, but notable,

off-target interaction.

Src 2000 Weakly Sensitive

Minimal inhibition at

therapeutic

concentrations.

IRK (Insulin Receptor) >10,000 Not Affected

High selectivity

against this related

receptor tyrosine

kinase.

MEK1 >10,000 Not Affected
No significant

inhibition observed.

PKC >10,000 Not Affected
No significant

inhibition observed.

PKA >10,000 Not Affected
No significant

inhibition observed.

Note: IC50 values are a measure of the concentration of a drug that is required for 50%

inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Data is compiled from

available preclinical studies.
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Experimental Protocols
A detailed understanding of the methodologies used to assess kinase inhibition is essential for

the interpretation of selectivity data. Below are representative protocols for determining kinase

activity.

Biochemical Kinase Assay for EGFR/ErbB2 Inhibition
This protocol outlines a common method for measuring the in vitro inhibitory activity of a

compound against EGFR and ErbB2 kinases.

1. Reagents and Materials:

Recombinant human EGFR and ErbB2 kinase domains

Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

AV-412 free base (or other test compounds) dissolved in DMSO

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently-labeled ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Phosphocellulose filter paper or mobility shift assay-compatible plates

Scintillation counter or fluorescence plate reader

2. Assay Procedure:

Prepare serial dilutions of AV-412 in DMSO.

In a microplate, combine the kinase, peptide substrate, and AV-412 at various concentrations

in the kinase reaction buffer.

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or

fluorescently-labeled ATP).
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time

(e.g., 30-60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot the reaction mixture onto phosphocellulose filter paper and wash to remove

unincorporated ATP.

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive

methods, measure the fluorescence signal according to the assay kit manufacturer's

instructions.

Calculate the percentage of kinase inhibition for each AV-412 concentration relative to a

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

AV-412 concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (General Protocol)
To assess the broader selectivity of a compound, it is typically screened against a large panel

of kinases.

1. Kinase Panel: A diverse panel of recombinant kinases representing different families of the

human kinome is utilized. 2. Assay Format: High-throughput screening formats are employed,

such as radiometric filter binding assays (e.g., HotSpot), fluorescence-based assays (e.g., TR-

FRET, fluorescence polarization), or label-free methods like mass spectrometry. 3. Compound

Concentration: Compounds are often tested at a fixed concentration (e.g., 1 µM or 10 µM) in

the initial screen to identify potential off-target hits. 4. Data Analysis: The percentage of

inhibition for each kinase at the tested concentration is calculated. For significant hits, follow-up

dose-response experiments are performed to determine IC50 values.
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Biochemical Kinase Assay Workflow

Signaling Pathways of Off-Target Kinases
While AV-412 is highly selective, its moderate inhibition of Abl, Flt-1, and Src kinases warrants

consideration of their roles in cellular signaling, particularly in the context of cancer.
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Abl Kinase: The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase involved in

cell proliferation, survival, migration, and invasion.[4][5] In some cancers, such as chronic

myeloid leukemia (CML), the Abl gene is fused with the BCR gene, leading to a constitutively

active Bcr-Abl oncoprotein.[6] Inhibition of Abl kinase is a validated therapeutic strategy for

these malignancies. Off-target inhibition of Abl by AV-412 could potentially contribute to its

anti-cancer effects in specific contexts or lead to unforeseen side effects.

Flt-1 (VEGFR1): Fms-like tyrosine kinase 1 (Flt-1) is a receptor tyrosine kinase for vascular

endothelial growth factor (VEGF). It plays a complex role in angiogenesis, the formation of

new blood vessels. While it has a high affinity for VEGF, its kinase activity is weaker than

other VEGF receptors. Flt-1 is thought to modulate angiogenesis by trapping VEGF and

preventing its interaction with the more potent VEGFR2. Inhibition of Flt-1 could, therefore,

have complex effects on tumor vascularization.

Src Kinase: Src is a non-receptor tyrosine kinase that acts as a key signaling molecule

downstream of many receptor tyrosine kinases, integrins, and G-protein coupled receptors.

[7] It is involved in a wide range of cellular processes, including proliferation, survival,

motility, and adhesion. Elevated Src activity is observed in many cancers and is often

associated with metastasis.[7] The weak inhibition of Src by AV-412 is unlikely to be a

primary mechanism of its anti-tumor action but could contribute to its overall efficacy.
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Simplified Signaling of Off-Target Kinases

Conclusion
AV-412 is a highly potent and selective dual inhibitor of EGFR and ErbB2. The available data

demonstrates that its cross-reactivity with other kinases is limited, with only moderate inhibition

of Abl and Flt-1, and weak inhibition of Src at concentrations significantly higher than those

required for EGFR/ErbB2 inhibition. This favorable selectivity profile suggests a reduced

potential for off-target toxicities. However, researchers should remain cognizant of the potential

for effects mediated through the inhibition of these secondary targets, particularly in specific

cellular contexts or at high drug concentrations. Further comprehensive kinome-wide profiling

will provide a more complete understanding of the selectivity of AV-412.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Base: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245388#cross-reactivity-of-av-412-free-base-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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